2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and conditions such as heating in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., dimethylformamide).
Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate or cesium carbonate, with solvents such as toluene or dimethylformamide.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products are more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Agricultural Chemistry: It is studied for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial. The oxadiazole ring can facilitate charge transport, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Similar compounds to 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine include other oxadiazole derivatives and heterocyclic compounds with similar structures:
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with a chlorine substituent instead of bromine.
2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure with a methyl group instead of bromine.
3-(5-bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole: Another oxadiazole derivative with different substituents on the phenyl ring.
These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness in various fields.
Properties
IUPAC Name |
5-(2-bromophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQOJHAQLPRAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.